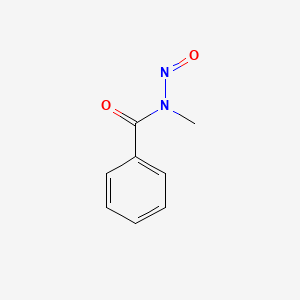

N-Methyl-N-nitrosobenzamide

Description

Historical Evolution of N-Nitrosamide Chemistry Research

The scientific journey into the world of N-nitroso compounds began to gain significant momentum in the mid-20th century. In 1956, a pivotal study revealed that dimethylnitrosamine, a type of N-nitrosamine, could produce liver tumors in rats, sparking widespread scientific inquiry into the properties of this class of compounds. wikipedia.org This discovery led to extensive research throughout the 1970s that identified N-nitrosamines in a variety of products, including preserved foods, tobacco, and some beverages. lgcstandards.com

The primary focus of this early research was on N-nitrosamines, which are structurally different from N-nitrosamides. researchgate.net N-nitrosamides are generally more chemically reactive and metabolically unstable compared to N-nitrosamines. wikipedia.org For a considerable period, N-nitrosamides received comparatively less attention in the scientific literature. researchgate.net

However, in recent years, a resurgence of interest in N-nitrosamide chemistry has been observed. researchgate.net Contemporary research has shifted towards harnessing the unique reactivity of N-nitrosamides for applications in organic synthesis. Chemists have developed various methods to prepare a diverse array of N-nitrosamide derivatives using different nitrosating agents. researchgate.net This renewed focus is driven by their utility as versatile intermediates for creating structurally significant molecules. researchgate.net

Significance and Context of N-Methyl-N-nitrosobenzamide in Contemporary Chemical Sciences

This compound has emerged as a compound of interest within the broader landscape of modern organic chemistry. Its significance lies primarily in its role as a reactive intermediate and a building block for the synthesis of more complex molecules. sci-hub.se

A key area of its application is in the generation of other compounds. Research has demonstrated efficient methods for the synthesis of this compound itself. For instance, it can be prepared from N-methylbenzamide using nitrosyl sources like tert-butyl nitrite (B80452). sci-hub.se One study detailed the optimization of reaction conditions, achieving a high isolated yield of 97% for this compound, which appeared as a yellow oil. sci-hub.se

The utility of this compound is showcased in its subsequent reactions. It serves as a precursor for the synthesis of various heterocyclic compounds. Researchers have utilized it in the one-pot synthesis of benzocoumarins and isocoumarins, which are important structural motifs found in pharmaceuticals and natural products. sci-hub.se Furthermore, N-methyl-N-nitrosobenzamides containing different substituents have been synthesized in high yields, demonstrating the versatility of this chemical scaffold. sci-hub.se For example, N-methylamides with electron-donating groups have been converted to their corresponding N-nitrosoamides in yields ranging from 83% to 96%. sci-hub.se

The table below summarizes key properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| CAS Registry Number | 63412-06-6 |

| Data sourced from PubChem CID 44486. nih.gov |

The table below details research findings on the synthesis of this compound and related derivatives.

| Starting Material | Product | Yield | Reference |

| N-methylbenzamide | This compound | 97% | sci-hub.se |

| N-methylamides with electron-donating groups | Respective N-nitrosoamides | 83-96% | sci-hub.se |

| N-methylamides with electron-withdrawing groups | Respective N-nitrosoamides | 85-89% | sci-hub.se |

| Gram-scale reaction of N-methylbenzamide | This compound | 83% (1.36 g) | sci-hub.se |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-nitrosobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10(9-12)8(11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTNUKIKMOOUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020850 | |

| Record name | N-Methyl-N-nitrosobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63412-06-6 | |

| Record name | N-Methyl-N-nitrosobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63412-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-nitrosobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063412066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitrosobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for N-Methyl-N-nitrosobenzamide

The creation of the N-nitroso bond in this compound is typically achieved through the reaction of an N-Methylbenzamide precursor with a suitable nitrosating agent.

The most common pathway for synthesizing this compound involves the direct N-nitrosation of N-Methylbenzamide. sci-hub.se This transformation is generally accomplished by reacting the secondary amide with a nitrosating agent, which acts as a source for the nitrosonium ion (NO⁺). sci-hub.seorganic-chemistry.org

Common nitrosating agents used for this purpose include:

Alkyl nitrites : Reagents such as tert-butyl nitrite (B80452) (TBN) or n-butyl nitrite are frequently employed, often in an organic solvent or under solvent-free conditions. sci-hub.sesci-hub.sescispace.comrsc.org TBN has been highlighted as a versatile reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides. organic-chemistry.org

Sodium Nitrite (NaNO₂) : This inorganic nitrite is typically used in the presence of an acid. sci-hub.seefpia.eursc.org For amide nitrosation, which can be slower than that of amines, reactions are sometimes carried out with sodium nitrite in neat organic acids like acetic acid or formic acid to facilitate the reaction. sci-hub.se

The general reaction mechanism involves the electrophilic attack of the nitrosonium ion on the nitrogen atom of the N-methyl group of the benzamide (B126). sci-hub.se

Beyond direct nitrosation, alternative strategies and derivatization reactions have been explored in the broader context of N-nitrosamide chemistry. One such method is transnitrosation , where an existing N-nitrosamine or a related compound transfers its nitroso group to a different amine or amide. For instance, N-nitrososulfonamides have been developed as stable, air- and moisture-tolerant reagents that can effectively transfer a nitroso group to various substrates under mild conditions. organic-chemistry.org

Another approach involves using specialized nitrosating agents designed for mild and homogeneous reaction conditions. A complex of the nitrosonium ion with 18-crown-6, specifically [NO⁺·Crown·H(NO₃)₂⁻], has been shown to be an effective reagent for the N-nitrosation of secondary amines, offering the advantage of being completely soluble in dichloromethane. organic-chemistry.org

Furthermore, research into the reactivity of N-alkyl amides with reagents like tert-butyl nitrite has revealed pathways to other valuable chemical structures. Depending on the reaction conditions and the specific amide structure, these reactions can lead to the synthesis of carboxylic acids, benzocoumarins, and isocoumarins, demonstrating the potential for derivatization from the same class of precursors. sci-hub.se

Optimization Challenges in N-Nitrosamide Synthesis

The synthesis of N-nitrosamides like this compound is accompanied by challenges in controlling the reaction's selectivity, maximizing product yield, and fine-tuning conditions to prevent side reactions.

Achieving high yields and regioselectivity is a primary focus in the synthesis of N-nitrosoamides. In the case of this compound, the target is the specific nitrosation of the methylamino nitrogen.

Research on the nitrosation of various substituted N-methylamides has shown that the electronic properties of the benzamide ring significantly influence the reaction yield. sci-hub.se A study utilizing tert-butyl nitrite demonstrated that N-methylamides with electron-donating groups in the para and meta positions generally provide high yields of the corresponding N-nitrosoamides (83% to 96%). sci-hub.se Conversely, amides with electron-withdrawing groups such as chloro and bromo also afforded good yields (85% to 89%), indicating the robustness of the method across different electronic environments. sci-hub.se Even a strongly electron-withdrawing nitro group allowed for a good yield of the product. sci-hub.se

Steric hindrance can also play a role. Ortho-substituted amides have been shown to react regioselectively to provide the desired N-nitrosoamide products in high yields (82-84%). sci-hub.se

| Substituent on Benzamide Ring | Position | Product Yield (%) |

|---|---|---|

| -H | - | 97 |

| -CH₃ | para | 96 |

| -OCH₃ | para | 94 |

| -CH₃ | meta | 83 |

| -CH₃ | ortho | 84 |

| -Cl | para | 89 |

| -Br | para | 85 |

| -NO₂ | para | 80 |

The conditions under which nitrosation is performed are critical for optimizing the synthesis of this compound. Key parameters include temperature, reaction time, and the choice of solvent. The stability and reactivity of nitrosamides are known to be dependent on these factors. nih.gov

Studies on the nitrosation of N-methylbenzamide with n-butyl nitrite found that selectively forming the N-nitrosoamide product could be enhanced by controlling temperature and reaction time. sci-hub.se For example, decreasing the reaction temperature and shortening the reaction time favored the formation of this compound over a competing byproduct. sci-hub.se

| Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|

| 60 | 3 | 65 |

| 50 | 2 | 75 |

| 40 | 1.5 | 85 |

| 30 | 1 | 97 |

| 25 | 1 | 97 |

The solvent environment significantly impacts nitrosation reactions. The formation of nitrosamines is often much faster in organic solvents like chloroform, benzene (B151609), and acetonitrile (B52724) compared to aqueous buffers. jst.go.jp This is attributed to the ability of organic solvents to suppress the ionization of nitrous acid, thereby increasing the concentration of the active nitrosating species. jst.go.jp Some methods have successfully employed solvent-free conditions using tert-butyl nitrite, which simplifies the procedure and can lead to excellent yields. rsc.orgrsc.org

Characterization Methodologies for Synthetic Products and Intermediates

Beyond basic data, advanced analytical techniques are essential for the unambiguous structural confirmation and purity assessment of this compound and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, ¹H NMR provides specific signals, such as δ 7.73 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.3 Hz, 1H), and 7.43 (t, J = 7.5 Hz, 2H) for the aromatic protons and a distinct signal for the N-methyl group in CDCl₃. sci-hub.se

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with advanced ionization methods like nanospray ionization (NSI), are used for product analysis and to monitor for the formation of nitrosamides in complex mixtures, such as in vitro metabolic systems. nih.gov Analysis of fragmentation patterns in the mass spectrum can also provide structural information. mdpi.com

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and stereochemistry. researchgate.net

Chromatographic and Spectroscopic Combination : The use of a Thermal Energy Analyser (TEA), often coupled with gas chromatography, is a highly specific and quantitative method for the determination of nitrosamines. sci-hub.se The technique involves the thermal cleavage of the N-NO bond, followed by the chemiluminescent detection of the resulting nitric oxide. sci-hub.se

Reaction Mechanisms and Chemical Reactivity

Hydrolysis Pathways of N-Methyl-N-nitrosobenzamide

The hydrolysis of this compound involves the cleavage of the amide linkage and is subject to catalysis by both acids and nucleophiles. The specific mechanism and rate of hydrolysis are highly dependent on the chemical environment.

In acidic conditions, the hydrolysis of N-nitrosoamides like this compound can proceed through different mechanistic pathways. Research on the closely related N-methyl-N-nitrobenzamides reveals that in moderately acidic solutions (up to ca. 5 mol dm⁻³ H₂SO₄), a non-catalyzed pathway is dominant. psu.edu However, at higher acid concentrations (>5 mol dm⁻³ H₂SO₄), an acid-catalyzed mechanism, specifically an A-1 pathway, takes over. psu.edu

This A-1 mechanism involves a pre-equilibrium protonation of the substrate, likely on the carbonyl oxygen, followed by a rate-limiting unimolecular cleavage of the amide C-N bond to form a benzoyl cation. psu.edursc.org This pathway is distinct from the A-2 mechanism observed for similar compounds like N-methyl-N-nitroacetamide, where the rate-limiting step is the attack of a water molecule on the protonated substrate. psu.edu The stabilization of the resulting benzoyl cation, compared to an acetyl cation, is believed to favor the A-1 mechanism for benzamide (B126) derivatives. psu.edu It is important to note that N-nitrosoamides can decompose through concurrent C-N and N-N bond cleavage, a behavior attributed to the greater stability of the NO⁺ group compared to the NO₂⁺ group in corresponding N-nitroamides. psu.edu

Computational studies on N-nitrosoamines suggest that substitution on the nitrogen atom with methyl groups favors O-protonation over N-protonation. rsc.org While dissociation of the N-protonated species to form a nitrosonium ion (NO⁺) is generally difficult, solvation can facilitate the process. rsc.org

| Condition | Proposed Mechanism | Key Characteristics |

| Low Acidity (< 5 M H₂SO₄) | Non-catalyzed Pathway / Thermal Rearrangement | Dominant pathway in less acidic media. psu.edu |

| High Acidity (> 5 M H₂SO₄) | A-1 Mechanism | Rate-limiting C-N bond cleavage after protonation. psu.edu |

The decomposition of related N-methyl-N-nitroamides is subject to nucleophilic catalysis, particularly by the basic component of buffer solutions. rsc.org Studies show that in solutions with pH greater than 7, the reaction is strongly catalyzed by hydroxide (B78521) ions (HO⁻). rsc.org The mechanism proposed involves a rate-limiting nucleophilic attack of the catalyst at the carbonyl carbon atom, forming a tetrahedral intermediate. rsc.orgsci-hub.ru This mechanism is considered unusual for amide hydrolysis and is thought to be a consequence of the enhanced ability of the N-nitroamine or, by extension, the N-nitrosoamine group to act as a leaving group. rsc.org

Evidence for nucleophilic catalysis includes:

The isolation of benzoylated bases when the reaction is carried out with nucleophiles like morpholine (B109124) or piperidine. rsc.org

A Hammett ρ value of +2.8 for the HO⁻ catalyzed reaction, indicating a buildup of negative charge in the transition state, consistent with nucleophilic attack. rsc.org

A significant difference in catalytic efficiency between sterically hindered and unhindered bases, which points to direct attack at the carbonyl center. rsc.org

The rate of hydrolysis of this compound is profoundly affected by the properties of the solvent system, including its acidity and polarity.

Acidity: As detailed in section 3.1.1, the concentration of acid in the medium dictates the operative hydrolysis mechanism. For the related N-methyl-N-nitrobenzamides, a mechanistic shift occurs at approximately 5 mol dm⁻³ H₂SO₄, moving from a non-catalyzed to an A-1 acid-catalyzed pathway. psu.edu This results in a complex relationship where the rate initially changes with acidity and then follows the kinetics of the high-acidity mechanism. psu.edu

Polarity: The polarity of the solvent influences reaction rates by affecting the solvation of reactants and the transition state. In the alkaline hydrolysis of various amides, the addition of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can have differing effects depending on the rate-determining step. jst.go.jp For amides where the attack of the hydroxide ion is rate-limiting, DMSO can increase the rate by desolvating the hydroxide ion, making it a more potent nucleophile. jst.go.jp Conversely, if the departure of the amino group from the tetrahedral intermediate is the slow step, DMSO can decrease the rate. jst.go.jp Studies have shown that for N-methyl-p-nitrobenzamide, DMSO decreases the rate of alkaline hydrolysis, suggesting the rate-determining step is the cleavage of the C-N bond from the intermediate. jst.go.jp Generally, an increase in solvent polarity is expected to decrease the Hammett ρ value, indicating a reduced sensitivity to substituent effects due to better stabilization of the charged transition state. najah.edu

Decomposition Mechanisms of this compound

Beyond hydrolysis, this compound can undergo decomposition through thermal pathways and bond cleavages within the core nitrosoamide functional group.

Thermal decomposition presents an alternative reaction pathway. For the analogous N-methyl-N-nitrobenzamides in weakly acidic solutions, a mechanism involving thermal rearrangement and the expulsion of N₂O has been proposed. psu.edu In the case of N,N-dialkoxyamides, thermolysis has been shown to proceed via homolysis of a nitrogen-oxygen bond, initiating a radical cascade, rather than through concerted HERON-type rearrangements. rsc.org This suggests that radical mechanisms could also be relevant for the thermal decomposition of N-nitrosoamides. The specific products and pathways are highly dependent on the reaction temperature and the presence of radical initiators or scavengers.

A key aspect of the reactivity of N-nitrosoamides is the competition between the cleavage of the nitrogen-nitrogen (N-N) bond (denitrosation) and the carbon-nitrogen (C-N) bond.

C-N Bond Cleavage: This pathway is characteristic of amide hydrolysis and leads to the formation of a carboxylic acid and an amine derivative. As discussed under acid-catalyzed hydrolysis, this cleavage can be the rate-limiting step, particularly in strongly acidic media. psu.edursc.org

N-N Bond Cleavage: This process, known as denitrosation, involves the scission of the bond between the two nitrogen atoms, releasing a nitrosonium ion (NO⁺) or a related species. Studies comparing N-nitroamides and N-nitrosoamides indicate that N-nitrosoamides are prone to concurrent C-N and N-N bond cleavage during decomposition. psu.edu This difference is attributed to the greater stability and leaving group ability of the NO⁺ moiety compared to the NO₂⁺ group from N-nitroamides. psu.edu Computational analyses of protonated nitrosamines also highlight the elongation and potential fragmentation of the N-N bond as a key step in their decomposition. rsc.org

The balance between these two cleavage pathways is a critical determinant of the final product distribution in the decomposition of this compound.

Generation and Reactivity of Reactive Intermediates (e.g., Diazonium Species, Carbocations)

N-nitrosamides like this compound are known to be precursors to highly reactive electrophilic species. nih.gov Their decomposition, which can occur spontaneously under physiological conditions, thermally, or photochemically, is a key feature of their chemistry. wikipedia.orggoogle.comrsc.org

The primary decomposition pathway involves the generation of diazonium and carbocation intermediates. wikipedia.org For this compound, this process can be envisioned to produce a methyl diazonium ion and a benzoate (B1203000) leaving group. The methyl diazonium ion is unstable and can subsequently lose a molecule of dinitrogen (N₂) to form a highly reactive methyl carbocation. wikipedia.orglkouniv.ac.in This carbocation is a potent electrophile capable of reacting with available nucleophiles. nih.gov The formation of carbocations from N-nitroso compounds has been supported by studies on related molecules, where rearranged products indicative of carbocation intermediates were observed. nih.gov

Alternatively, decomposition can proceed via homolytic cleavage of the nitrogen-nitrogen bond, particularly under photolytic conditions. rsc.orgresearchgate.net This process generates a nitrogen-centered radical and a nitric oxide radical (NO•). rsc.org The resulting benzoyl(methyl)aminyl radical can undergo further reactions, such as hydrogen abstraction. rsc.orgresearchgate.net

| Intermediate Species | Precursor Reaction | Subsequent Reactivity |

| Methyl Diazonium Ion ([CH₃N₂]⁺) | Decomposition of this compound | Loss of N₂ to form a methyl carbocation. wikipedia.orglkouniv.ac.in |

| Methyl Carbocation ([CH₃]⁺) | Loss of N₂ from methyl diazonium ion | Potent electrophile; reacts with nucleophiles (alkylation). nih.govnih.gov |

| Benzoyl(methyl)aminyl Radical | Homolytic cleavage of the N-N bond | Can participate in radical reactions, e.g., hydrogen atom transfer. rsc.orgresearchgate.net |

| Nitric Oxide Radical (NO•) | Homolytic cleavage of the N-N bond | Can be intercepted by other radical species. rsc.org |

Alkylating Reactivity of this compound

The generation of carbocation intermediates establishes this compound as a potential alkylating agent. nih.gov Specifically, it can act as a methylating agent, transferring a methyl group to nucleophilic sites.

Mechanistic Studies of Alkylation at Model Nucleophilic Sites

The alkylating action of N-nitroso compounds is a consequence of the formation of electrophilic intermediates. nih.gov While direct mechanistic studies on this compound are limited, the mechanism is well-understood from studies of analogous N-nitrosamides and N-nitrosamines. wikipedia.orgnih.gov These compounds are known to alkylate biological macromolecules, such as DNA, which is central to their carcinogenic activity. nih.gov

The key steps involve:

Decomposition : The N-nitrosamide decomposes to release a diazonium ion. wikipedia.org

Carbocation Formation : The diazonium ion eliminates nitrogen gas to form a carbocation. wikipedia.orglkouniv.ac.in

Nucleophilic Attack : A nucleophile, such as an oxygen or nitrogen atom on a biological molecule, attacks the electrophilic carbocation, resulting in the formation of a new carbon-nucleophile bond (alkylation). nih.gov

Studies on related compounds show that this alkylation can occur at various nucleophilic sites, with the O⁶-position of guanine (B1146940) in DNA being a particularly significant target for mutagenesis. nih.gov

| Step | Description | Key Species Involved |

| 1. Activation/Decomposition | Spontaneous or induced breakdown of the N-nitrosamide structure. | This compound |

| 2. Intermediate Formation | Generation of a highly reactive methylating agent. | Methyl diazonium ion, Methyl carbocation wikipedia.org |

| 3. Alkylation | Transfer of the methyl group to a nucleophilic site. | Methyl carbocation, Nucleophile (e.g., DNA bases, proteins) nih.gov |

Factors Governing Alkylation Selectivity and Efficiency

The effectiveness and site-selectivity of alkylation by this compound are governed by several factors:

Reaction Conditions : The decomposition of N-nitrosamides can be influenced by pH and the presence of catalysts. Acid-catalyzed decomposition is a common pathway for many N-nitroso compounds. rsc.orgmit.edu The stability of the molecule can be significantly affected by the reaction medium. researchgate.net

Enzymatic Activation : In biological systems, the metabolic activation of N-nitroso compounds is a critical factor. nih.gov Enzymes, particularly from the cytochrome P450 family, can hydroxylate the alkyl group, initiating the decomposition cascade that leads to the alkylating agent. usp.org The efficiency and cell-selectivity of this process depend on the specific enzymes present. nih.gov

Nature of the Nucleophile : The inherent nucleophilicity and accessibility of the target site play a crucial role. Harder nucleophiles (e.g., oxygen atoms) and softer nucleophiles (e.g., sulfur atoms) will exhibit different reactivities towards the carbocation intermediate.

Steric Hindrance : Access to the nucleophilic site can be sterically hindered, which would reduce the efficiency of the alkylation reaction.

Other Significant Chemical Transformations

Beyond its decomposition to form alkylating agents, the this compound structure allows for other chemical reactions.

Electrophilic and Nucleophilic Substitution Reactions

The benzamide structure is subject to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution : The benzoyl group, which includes the electron-withdrawing amide and nitroso functionalities, deactivates the aromatic ring towards electrophilic attack. Compared to unsubstituted benzene (B151609), the reaction rate is slower. The electron-withdrawing nature of the N-nitrosoamide group directs incoming electrophiles primarily to the meta position on the benzene ring. libretexts.org

Nucleophilic Substitution : Nucleophilic attack can occur at several sites. The carbonyl carbon is an electrophilic center typical of amides and can be attacked by strong nucleophiles, potentially leading to the cleavage of the amide bond. Additionally, studies on related systems with heteroatom substituents on the amide nitrogen suggest that direct nucleophilic substitution at the nitrogen atom is a possible pathway. researchgate.net For N-nitroso compounds, nucleophilic attack at the nitroso nitrogen can also occur, leading to denitrosation, a reaction often catalyzed by acid and certain nucleophiles. rsc.orgmit.edu

| Reaction Type | Position of Attack | Directing Effect / Outcome |

| Electrophilic Aromatic Substitution | Benzene Ring (C2, C3, C4) | Deactivating, meta-directing. libretexts.org |

| Nucleophilic Acyl Substitution | Carbonyl Carbon | Cleavage of amide C-N bond. |

| Nucleophilic Substitution at N | Amide Nitrogen | Potential displacement of the nitroso group or benzoyl group. researchgate.net |

| Nucleophilic Attack on Nitroso Group | Nitroso Nitrogen | Denitrosation (loss of NO group). rsc.org |

Reduction Pathways of the Nitroso Group

The nitroso (-N=O) group can undergo reduction. While specific studies on this compound are not prevalent, the reduction of nitroso groups generally proceeds via a stepwise mechanism analogous to the well-documented reduction of nitro compounds.

The likely pathway involves reduction to an N-hydroxy intermediate, followed by further reduction. Common reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation can be employed. acs.org For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for reducing nitro and nitroso functionalities. nih.gov

The expected reduction pathway would be:

This compound is reduced to N-Hydroxy-N-methylbenzamide .

Further reduction of the hydroxylamine (B1172632) derivative would yield N-Amino-N-methylbenzamide (a substituted hydrazine).

This transformation converts the electrophilic nitroso group into more nucleophilic hydroxylamino and amino groups, fundamentally altering the chemical properties of the molecule.

Intrameolecular Cyclization and Rearrangement Reactions

This compound and its analogs are capable of undergoing a variety of intramolecular cyclization and rearrangement reactions, often initiated by thermal or photochemical means. These reactions are of interest for their mechanistic pathways and for the synthesis of heterocyclic compounds.

One notable reaction is the Barton nitrite (B80452) ester-type cyclization, which has been demonstrated with N-ethyl-N-nitrosobenzamides, providing a model for the reactivity of related N-alkyl-N-nitrosobenzamides. researchgate.net This reaction proceeds through the homogeneous cleavage of the N-N bond upon exposure to visible light, generating a nitrogen-centered amidyl radical and a nitric oxide radical. researchgate.net The amidyl radical can then abstract a hydrogen atom from a proximate position, typically the δ-position, in an intramolecular hydrogen atom transfer (HAT). researchgate.net This is followed by a series of steps to yield cyclized products such as benzo[d] sci-hub.seudayton.eduoxazin-1-ones. researchgate.net

Intramolecular addition reactions of N-methyl derivatives of N-nitrosoamides have been shown to form five-membered rings, specifically γ-lactams. journals.co.za

Furthermore, this compound can undergo rearrangement reactions. A classic example is its rearrangement to methyl benzoate. clockss.org This reaction is thought to proceed through a methyldiazonium benzoate intermediate. clockss.org Competition experiments have shown that the reaction of this compound in the presence of 4-nitrobenzoic acid, and the corresponding reaction of N-methyl-N-nitroso-4-nitrobenzamide in the presence of benzoic acid, both yield a similar mixture of methyl benzoate and methyl 4-nitrobenzoate. clockss.org This suggests a common intermediate, proposed to be diazomethane (B1218177), is involved in these rearrangements. clockss.org

The Fischer-Hepp rearrangement is another well-known reaction of aromatic N-nitrosamines, where they convert to para-nitroso anilines in the presence of acid. wikipedia.orgnih.gov This reaction is believed to be intramolecular and involves the migration of the nitroso group to the para position of the aromatic ring. wikipedia.org While the exact mechanism is not fully elucidated, it is a significant pathway for the rearrangement of secondary aromatic nitrosamines. wikipedia.org

The decomposition of N-nitrosoamides can proceed via cleavage of either the C-N or N-N bonds, indicating a complex reactivity profile that can lead to various rearranged or cyclized products depending on the reaction conditions and the substrate's structure. psu.edu

| Reaction Type | Reactant | Key Intermediates | Product(s) | Reference |

| Barton-type Cyclization | N-Ethyl-N-nitrosobenzamides | Amidyl radical, Nitric oxide radical | Benzo[d] sci-hub.seudayton.eduoxazin-1-ones | researchgate.net |

| Intramolecular Addition | N-Methyl-N-nitrosoamides | - | γ-Lactams | journals.co.za |

| Rearrangement | This compound | Methyldiazonium benzoate, Diazomethane | Methyl benzoate | clockss.org |

| Fischer-Hepp Rearrangement | Aromatic N-nitrosamines | - | p-Nitroso anilines | wikipedia.orgnih.gov |

Structure Reactivity Relationship Studies

Impact of Substituents on Benzamide (B126) Ring and N-Methyl Group on Reactivity

The nature and position of substituents on the benzamide aromatic ring, as well as modifications to the N-methyl group, play a pivotal role in modulating the reactivity of N-Methyl-N-nitrosobenzamide. These effects are primarily governed by the electronic properties of the substituents, which can either donate or withdraw electron density from the reaction center.

Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or cyano (-CN) groups, generally increase the rate of reactions involving nucleophilic attack at the nitroso nitrogen. For the related class of N-methyl-N-nitrosobenzenesulfonamides, the presence of EWGs on the aromatic ring enhances the rate of nitroso group transfer to amines researchgate.net. This is attributed to the stabilization of the leaving group through inductive and resonance effects, making the nitroso group more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups tend to decrease the rate of such reactions by increasing electron density at the reaction center.

However, for other reactions such as N-nitrosation, the trend can be reversed. Studies on related compounds have shown that electron-releasing groups can increase the rate of N-nitrosation, while electron-withdrawing groups decelerate it researchgate.net. This highlights that the effect of a substituent is highly dependent on the specific reaction mechanism.

While less studied, modifications to the N-methyl group would primarily exert steric effects. Replacing the methyl group with bulkier alkyl groups would likely hinder the approach of nucleophiles to the nitroso group, thereby decreasing reaction rates.

Table 1: Predicted Impact of Substituents on the Benzamide Ring on Reaction Rates

| Substituent Type | Position on Ring | Electronic Effect | Predicted Effect on Nucleophilic Attack at N=O |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Para, Ortho | Increases electron density on the ring and nitroso group | Decrease reaction rate |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Para, Ortho | Decreases electron density on the ring and nitroso group | Increase reaction rate |

Conformational Analysis and its Influence on Reaction Pathways

This compound can exist in different conformations due to restricted rotation around the amide (C-N) and the N-nitroso (N-N) bonds, both of which exhibit partial double-bond character. This results in the possibility of cis and trans isomers. The conformational preference can significantly impact the molecule's reactivity and determine the accessibility of reaction sites.

Studies on similar N-methylated amides have shown that N-methylation can favor the cis conformation around the amide bond nih.gov. The planarity of the molecule is influenced by the steric and electronic interactions between the substituents. For instance, N-methylation in N-acylhydrazones can induce a shift from an antiperiplanar to a synperiplanar conformation rcsi.com. The relative stability of these conformers is dictated by a balance of steric hindrance and electronic effects, such as repulsion between lone pairs and π-electrons nih.gov.

The specific conformation adopted by this compound influences its reaction pathways. For example, the accessibility of the nitroso group to an incoming nucleophile may differ between the cis and trans conformers. One conformer might facilitate intramolecular reactions or interactions, while another might favor intermolecular processes. The energy barrier to rotation between these conformers will also determine whether they can interconvert under reaction conditions, potentially leading to a mixture of products derived from different conformational states.

Table 2: Potential Conformational Isomers of this compound

| Isomer | Dihedral Angle (O=C-N-N) | Key Feature | Potential Reactivity Implication |

|---|---|---|---|

| cis (synperiplanar) | ~0° | Carbonyl oxygen and nitroso group are on the same side | May favor intramolecular cyclization or rearrangement reactions. |

Electronic and Steric Effects on Reaction Mechanisms

The reaction mechanisms of N-alkyl-N-nitrosoamides are highly sensitive to both electronic and steric effects within the molecule nih.gov. These compounds can undergo competitive reactions, primarily deamination and denitrosation, and the partitioning between these pathways is governed by the molecular structure and reaction conditions nih.gov.

Electronic Effects: The presence of strongly electron-withdrawing acyl groups promotes the denitrosative pathway, which involves the loss of the nitroso group ("NO⁺") nih.gov. This is because electron-withdrawing substituents stabilize the resulting amide product. In the context of this compound, placing an electron-withdrawing group on the benzoyl moiety would favor denitrosation. Conversely, electron-donating groups would disfavor this pathway.

Steric Effects: The steric environment around the N-nitroso group is a critical factor. A reduction in steric crowding around this moiety encourages the denitrosative pathway nih.gov. For instance, ortho substitution on the aromatic ring can introduce significant steric hindrance, which has been observed to decrease the yields of certain reactions in related systems researchgate.net. Therefore, substituents at the ortho position of the benzamide ring in this compound are expected to influence the reaction mechanism by sterically shielding the reaction center.

A proposed mechanism for the thermal denitrosation of nitrosoamides under near-neutral conditions involves an initial rapid protonation at the acyl oxygen, followed by a rate-limiting bimolecular reaction between this conjugate acid and a nucleophile at the nitrosyl group nih.gov. Both electronic and steric factors will influence the rates of these steps.

Table 3: Summary of Electronic and Steric Effects on Reaction Mechanisms

| Effect | Structural Feature | Favored Pathway | Rationale |

|---|---|---|---|

| Electronic | Electron-withdrawing group on benzoyl moiety | Denitrosation | Stabilization of the amide product nih.gov. |

| Electronic | Electron-donating group on benzoyl moiety | Deamination | Increased nucleophilicity of the amide nitrogen. |

| Steric | Less crowding around the N-nitroso group | Denitrosation | Easier access for nucleophiles to the nitroso group nih.gov. |

Isomeric Considerations and Their Mechanistic Implications

Isomerism in this compound encompasses both positional isomers (differing in the location of substituents on the benzamide ring) and conformational isomers (discussed in section 4.2). Both types of isomerism have significant mechanistic implications.

Positional Isomerism: The position of a substituent on the aromatic ring—ortho, meta, or para—determines its electronic and steric influence on the reaction center. An electron-donating group at the para position, for example, will exert a strong resonance effect, while the same group at the meta position will primarily have an inductive effect libretexts.org. These differences can lead to different reaction rates and even different product distributions. For instance, in the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines, the position of the methyl group on the phenyl ring dictates the structure of the resulting benzoic acid metabolites nih.gov. This suggests that the metabolic and chemical degradation pathways of substituted this compound isomers would likewise be distinct.

Conformational Isomerism: As previously noted, the existence of cis and trans conformers can lead to different reaction pathways. The ground-state population of these isomers and the energy barrier for their interconversion are crucial. If the barrier is high, each conformer may react independently, leading to a product ratio that reflects the initial conformational equilibrium. If the barrier is low, the reaction may proceed through the more reactive, albeit less stable, conformer (the Curtin-Hammett principle). The specific conformation can influence the stereochemistry of the products and the feasibility of intramolecular versus intermolecular reactions. The preference for a particular conformer can be influenced by the substitution pattern on the azulene (B44059) ring in N-azulenyl-N-methyl amides, indicating that aromatic ring structure is key to conformational preference nih.gov.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the forefront of understanding the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into the electronic structure and energetics of N-Methyl-N-nitrosobenzamide.

Theoretical studies have explored the electronic landscape of this compound to understand the nature of its chemical bonds and the distribution of electron density. Analysis of the frontier molecular orbitals (HOMO and LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack, offering clues about its reactivity. The resonance structures of the N-nitrosoamide group significantly influence the electronic distribution, affecting the rotational barriers and reactivity of the molecule.

A key area of investigation for this compound is its decomposition, which can proceed through different pathways. Computational modeling has been instrumental in mapping out the potential energy surfaces for these reactions. For instance, the thermal decomposition of N-nitrosoamides to form diazoalkanes and carboxylic acids involves complex rearrangements. thieme-connect.de Quantum chemical calculations can identify the transition states for these processes, providing crucial information about the reaction kinetics and mechanism. The existence of intermediates, such as methyldiazonium benzoate (B1203000) ion-pairs, has been supported by kinetic experiments and can be further characterized through computational modeling. sciencemadness.org

Kinetic studies on the decomposition of this compound have shown excellent first-order rates, and the reaction pathways are influenced by steric effects. sciencemadness.org DFT studies on related cycloaddition reactions have demonstrated the power of these methods in distinguishing between concerted and stepwise mechanisms, a level of detail that is also applicable to understanding the reactions of this compound. sciencemadness.org

The surrounding solvent can have a profound impact on chemical reactions. For the decomposition of this compound, which can involve charged intermediates like ion-pairs, solvent polarity is a critical factor. sciencemadness.org Computational models, such as implicit and explicit solvent models, can be used to calculate the influence of the solvent on reaction energies and activation barriers. These models help to explain experimental observations, such as how solvent polarity affects the lifetime and reactivity of ion-pairs formed during the reaction. sciencemadness.org For example, in nonpolar solvents, tight ion-pairs are favored, which can influence product distribution and stereochemistry. sciencemadness.org

Molecular Dynamics Simulations for Conformational and Reaction Dynamics

While quantum chemical calculations provide a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the rotation around the N-N and C-N bonds of the nitrosoamide group. Furthermore, MD simulations can provide insights into the dynamics of the decomposition reaction, including the role of solvent molecules in stabilizing intermediates and transition states.

Topological Analysis of Electron Density (e.g., AIM, ELF, LOL)

The theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are powerful tools for analyzing the electron density obtained from quantum chemical calculations. These methods provide a detailed and intuitive picture of chemical bonding. For this compound, a topological analysis could be used to quantify the covalent and ionic character of its bonds, identify bond critical points, and visualize regions of high electron localization, such as lone pairs and bonding pairs. This level of analysis can offer a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Theoretical Spectroscopy for Mechanistic Elucidation (e.g., Vibrational, NMR Chemical Shifts)

Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental spectra and can provide evidence for proposed reaction mechanisms.

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) can help in the identification of this compound and its reaction intermediates. The characteristic vibrational band for the diazo group, which is a product of its decomposition, appears in the 2000 to 2200 cm⁻¹ region of the IR spectrum. thieme-connect.de

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of this compound and its products. Experimental NMR data for this compound in CDCl₃ has been reported as follows: ¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 7.5 Hz, 2H), 7.53 (t, J = 7.3 Hz, 1H), 7.43 (t, J = 7.6 Hz, 2H), 3.25 (s, 3H). ¹³C{¹H} NMR (101 MHz, CDCl₃): δ 172.8, 132.7, 132.5, 130.7, 128.1, 26.8. acs.org

By comparing calculated spectra with experimental data, researchers can confirm the structures of transient species and gain a more complete picture of the reaction mechanism.

Advanced Analytical Methodologies in Mechanistic Research

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms and functional groups throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. In the study of N-nitrosoamides, including analogs of N-Methyl-N-nitrosobenzamide, solvent isotope effects have been particularly revealing.

The hydrolysis of 4-substituted N-methyl-N-nitrobenzamides, which serve as close structural analogs to this compound, has been investigated in sulfuric acid solutions. These studies reveal a non-catalyzed and an acid-catalyzed pathway, each characterized by a distinct solvent deuterium (B1214612) isotope effect (kH₂SO₄/kD₂SO₄). rsc.org

In acidities up to approximately 5 mol dm⁻³ H₂SO₄, a non-catalyzed pathway is dominant. This pathway is characterized by a solvent deuterium isotope effect of 1.5. This value suggests the involvement of a proton transfer in the rate-determining step. The proposed mechanism for this pathway involves a thermal rearrangement and the subsequent expulsion of dinitrogen monoxide (N₂O). rsc.org

At acidities greater than 5 mol dm⁻³ H₂SO₄, an acid-catalyzed pathway becomes operative. This pathway exhibits a solvent deuterium isotope effect of 0.58. rsc.org This inverse isotope effect is indicative of a pre-equilibrium protonation of the substrate, followed by a rate-limiting step that does not involve proton transfer. The proposed mechanism for the acid-catalyzed pathway is an A-1 type mechanism, involving the protonation of the substrate followed by the rate-limiting cleavage of the amide C–N bond to form a benzoyl cation. rsc.org

Table 1: Solvent Deuterium Isotope Effects in the Hydrolysis of N-Methyl-N-nitrobenzamides

| Reaction Pathway | H₂SO₄ Concentration | kH₂SO₄/kD₂SO₄ |

|---|---|---|

| Non-catalyzed | < 5 mol dm⁻³ | 1.5 |

| Acid-catalyzed | > 5 mol dm⁻³ | 0.58 |

These isotopic labeling studies, by probing the role of the solvent in the reaction mechanism, provide critical insights into the transition states and the sequence of bond-breaking and bond-forming events.

Kinetic Studies: Determination of Rate Constants and Activation Parameters

Kinetic studies are fundamental to understanding the rates of chemical reactions and the factors that influence them. By determining rate constants and activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, detailed information about the transition state of the rate-determining step can be obtained.

For the hydrolysis of 4-substituted N-methyl-N-nitrobenzamides, kinetic studies have been instrumental in differentiating between the non-catalyzed and acid-catalyzed pathways. The non-catalyzed pathway is characterized by an entropy of activation of approximately -100 J K⁻¹ mol⁻¹. rsc.org This negative value suggests a more ordered transition state compared to the reactants, which is consistent with a rearrangement mechanism.

In contrast, the acid-catalyzed pathway exhibits a positive entropy of activation (ΔS‡ > 0 J K⁻¹ mol⁻¹). rsc.org This indicates a more disordered transition state, which supports a mechanism involving the cleavage of the molecule into two or more species, such as the formation of a benzoyl cation. rsc.org

Furthermore, the influence of substituents on the reaction rate, quantified by the Hammett ρ value, provides additional mechanistic details. For the non-catalyzed pathway, the Hammett ρ value is 1.0 (±0.1), indicating that electron-withdrawing substituents accelerate the reaction by stabilizing a negative charge that develops in the transition state. The acid-catalyzed pathway has a Hammett ρ value of -3.4 (±0.1), showing that electron-donating substituents significantly accelerate the reaction by stabilizing the formation of the positively charged benzoyl cation. rsc.org

Table 2: Activation Parameters and Hammett ρ Values for the Hydrolysis of N-Methyl-N-nitrobenzamides

| Reaction Pathway | ΔS‡ (J K⁻¹ mol⁻¹) | Hammett ρ value |

|---|---|---|

| Non-catalyzed | ca. -100 | 1.0 (±0.1) |

| Acid-catalyzed | > 0 | -3.4 (±0.1) |

These kinetic data, in conjunction with isotopic labeling studies, allow for the construction of a detailed reaction profile and a comprehensive understanding of the factors controlling the reaction mechanism.

Spectroscopic Techniques for In Situ Reaction Monitoring and Intermediate Detection

The direct observation of reaction intermediates is a challenging yet crucial aspect of mechanistic chemistry. In situ spectroscopic techniques allow for the real-time monitoring of reacting systems, providing a window into the transient species that are formed and consumed during a reaction. While specific in situ studies on this compound are not extensively reported, the application of techniques such as transient absorption spectroscopy and in situ NMR spectroscopy to related systems demonstrates their potential.

Transient Absorption Spectroscopy: This technique is used to study short-lived excited states and reactive intermediates by measuring their absorption of light at various time delays after photoexcitation. For a compound like this compound, photolysis could lead to the formation of radical species or other transient intermediates. By monitoring the appearance and decay of new absorption bands on timescales from femtoseconds to microseconds, the kinetics and identity of these intermediates can be determined.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. By conducting a reaction directly within the NMR spectrometer, it is possible to monitor the disappearance of reactants, the appearance of products, and, in favorable cases, the formation of relatively stable intermediates. For the reactions of this compound, in situ NMR could be employed to track the progress of its decomposition or its reactions with other substrates, potentially identifying key intermediates that accumulate to detectable concentrations.

The successful application of these in situ techniques to other reactive systems underscores their importance in providing direct evidence for proposed reaction intermediates and in completing the mechanistic picture provided by isotopic labeling and kinetic studies.

Applications of N Methyl N Nitrosobenzamide in Synthetic Organic Chemistry

Utilization as a Reagent for Alkylation and Derivatization of Organic Substrates

The application of N-Methyl-N-nitrosobenzamide in alkylation and derivatization is principally indirect; the compound itself is not the reactive agent but serves as a stable precursor to diazomethane (B1218177), a potent methylating agent. mpg.de Upon treatment with a strong base, this compound can generate diazomethane in situ. This highly reactive gas is then consumed by the organic substrate in the reaction mixture.

Diazomethane is particularly effective for the methylation of acidic protons. Its most common application is the quantitative conversion of carboxylic acids to their corresponding methyl esters. This reaction is rapid, clean, and proceeds under mild conditions, making it a valuable method for derivatizing sensitive molecules. Similarly, phenols can be converted to their methyl ethers. The process involves the protonation of diazomethane by the acidic substrate, followed by a nucleophilic attack of the resulting conjugate base on the methyldiazonium cation. google.com

Below is a table of representative methylation reactions achievable using diazomethane generated from an N-methyl-N-nitroso precursor.

| Substrate Class | Example Substrate | Product | Transformation |

| Carboxylic Acid | Benzoic Acid | Methyl Benzoate (B1203000) | Esterification |

| Phenol | 4-Nitrophenol | 4-Nitroanisole | Etherification |

| Alcohol | Ethanol | Ethyl methyl ether | Etherification (requires catalyst) |

| Enol | Cyclohexanone (enol form) | 2-Methoxycyclohexene | O-Alkylation |

Precursor in the Synthesis of Diverse Organic Molecules and Complex Scaffolds

The utility of this compound extends to the construction of more complex molecular frameworks, again through its role as a diazomethane precursor. Diazomethane is a valuable C1 building block in reactions that expand molecular complexity beyond simple methylation.

One significant application is in [3+2] cycloaddition reactions. mdpi.com Diazomethane acts as a 1,3-dipole and reacts with various dipolarophiles, such as alkenes, to form pyrazoline heterocycles. These five-membered rings are important scaffolds in medicinal chemistry and can be further transformed into other valuable structures, like cyclopropanes, upon thermal or photochemical extrusion of nitrogen gas.

Another key transformation is the ring expansion of cyclic ketones. The reaction of diazomethane with a ketone initially forms a tetrahedral intermediate, which can then rearrange with the expulsion of nitrogen gas to yield a homologous ketone with one additional carbon atom in the ring. This method provides a straightforward route to expand ring systems, which can be a challenging transformation to achieve otherwise.

The following table illustrates synthetic transformations that build molecular complexity using diazomethane.

| Reaction Type | Substrate | Product Type | Significance |

| [3+2] Cycloaddition | Styrene | Phenylpyrazoline | Synthesis of N-heterocycles |

| Ring Expansion | Cyclohexanone | Cycloheptanone | Increases ring size by one carbon |

| Arndt-Eistert Synthesis | Benzoyl chloride | Phenylacetic acid | Chain extension of carboxylic acids |

| Epoxidation | Benzaldehyde | Styrene oxide | Ketone to epoxide conversion |

Role in the Controlled Generation of Highly Reactive Species for Specific Transformations

The primary and most defining role of this compound in organic synthesis is its function as a controlled source of diazomethane. mpg.de Diazomethane is a toxic and explosive gas, making its storage and direct handling hazardous. google.com Consequently, it is almost always generated in situ from stable, solid precursors immediately before use. google.com

N-methyl-N-nitroso compounds, including this compound, are designed for this purpose. The generation process involves the reaction of the precursor with an aqueous base, such as potassium hydroxide (B78521) or sodium hydroxide. The mechanism proceeds via a base-induced elimination reaction. The hydroxide ion attacks the carbonyl group (in the case of amides) or sulfonyl group (in sulfonamides), leading to a rearrangement that ultimately liberates the diazomethane molecule, which can be co-distilled with a solvent like diethyl ether into the reaction vessel. mpg.de

While several precursors for diazomethane exist, the choice of reagent can be influenced by factors such as thermal stability and byproducts. Reagents like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) are often favored in laboratory settings. orgsyn.org The fundamental reaction, however, remains the same across this class of compounds.

The table below outlines common precursors for the controlled generation of diazomethane.

| Precursor Name | Chemical Class | Typical Base |

| This compound | N-Nitrosoamide | Potassium Hydroxide |

| N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) | N-Nitrososulfonamide | Potassium Hydroxide |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | N-Nitrosoguanidine | Potassium Hydroxide |

| N-Nitroso-N-methylurea (NMU) | N-Nitrosourea | Potassium Hydroxide |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Methyl-N-nitrosobenzamide in laboratory settings, and what purity validation techniques are essential?

- Methodological Answer : The synthesis typically involves nitrosation of N-methylbenzylamine using nitrous acid (HNO₂) under controlled acidic conditions. Critical steps include maintaining low temperatures (0–5°C) to minimize side reactions. Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 150.18 for [M+H]⁺). Nuclear magnetic resonance (¹H/¹³C NMR) is essential to verify structural integrity, particularly the nitroso group (N=O) at δ ~7.5–8.0 ppm in ¹H NMR .

Q. What safety precautions should be implemented when handling this compound due to its carcinogenic potential?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min airflow and closed-system processing.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is mandatory if aerosolization is possible.

- Emergency Protocols : In case of skin contact, immediately wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention.

- Waste Disposal : Deactivate using alkaline hydrolysis (e.g., 10% NaOH) before disposal in designated carcinogen waste containers .

Q. What analytical techniques are most effective for detecting trace amounts of this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) can reach 0.1 ppb. For tissue samples, employ accelerated solvent extraction (ASE) with dichloromethane:methanol (9:1) .

Advanced Research Questions

Q. How does this compound induce DNA benzoylation, and what experimental models are suitable for studying this mechanism?

- Methodological Answer : The compound alkylates DNA via its nitroso group, forming benzoylated adducts (e.g., N7-guanine adducts). To study this:

- In Vitro Models : Use plasmid DNA (pUC19) treated with the compound and analyze adducts via ³²P-postlabeling or LC-MS/MS.

- In Vivo Models : Administer to transgenic rodents (e.g., MutaMouse) and quantify mutations in the lacZ reporter gene. Compare results with structural analogs like N-nitrosoethylmethylamine to assess specificity .

Q. How can researchers resolve contradictions in carcinogenicity data between different experimental models for this compound?

- Methodological Answer : Discrepancies often arise from species-specific metabolic activation. To address this:

- Read-Across Analysis : Compare TD₅₀ values (e.g., rat TD₅₀ = 3.23 mg/kg/day) with structurally similar nitrosamines (e.g., N-nitrosodiethylamine).

- Dose-Response Modeling : Use benchmark dose (BMD) software to extrapolate interspecies differences.

- Mechanistic Studies : Perform comparative genomics on CYP450 isoforms involved in bioactivation (e.g., CYP2E1 vs. CYP2A6) .

Q. What experimental approaches are recommended to study the DNA benzoylation mechanism induced by this compound?

- Methodological Answer :

- Adduct Characterization : Apply high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to identify adducts.

- Repair Kinetics : Use comet assays or host-cell reactivation assays with repair-deficient cell lines (e.g., XPA⁻/⁻).

- Computational Modeling : Molecular dynamics simulations can predict adduct stability and repair enzyme binding affinities .

Notes

- All methods should comply with institutional biosafety protocols (e.g., NIH Guidelines).

- For regulatory compliance, consult GHS classification (H301, H351) and OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.